![molecular formula C15H30OSi3 B14227450 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane CAS No. 823207-48-3](/img/structure/B14227450.png)
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane is a unique organosilicon compound characterized by its complex structure. This compound features a disilane backbone with various substituents, including phenyl, propan-2-yl, and trimethylsilyl groups. Its unique structure makes it an interesting subject for research in organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane typically involves multiple steps:
Formation of the Disilane Backbone: This can be achieved through the reaction of chlorosilanes with lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Introduction of Phenyl and Propan-2-yl Groups: These groups can be introduced via Grignard reactions, where phenylmagnesium bromide and isopropylmagnesium chloride react with the disilane backbone.
Addition of Trimethylsilyl Group: The final step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield simpler silanes.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Halogenated silanes
Scientific Research Applications
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in silicone-based medical devices.
Industry: Utilized in the production of specialty silicones and as a catalyst in certain polymerization reactions.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, making it a subject of interest in biomedical research.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)disilane: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
1,1,1-Trimethyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane:
Uniqueness
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
823207-48-3 |
|---|---|
Molecular Formula |
C15H30OSi3 |
Molecular Weight |
310.65 g/mol |
IUPAC Name |
trimethyl-(phenyl-propan-2-yl-trimethylsilyloxysilyl)silane |
InChI |
InChI=1S/C15H30OSi3/c1-14(2)19(18(6,7)8,16-17(3,4)5)15-12-10-9-11-13-15/h9-14H,1-8H3 |
InChI Key |
IURIBHIPLVINLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


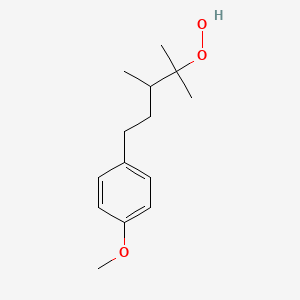
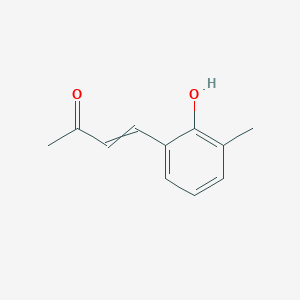
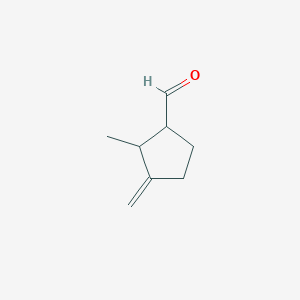
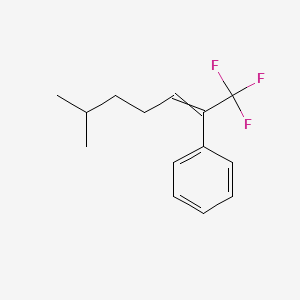
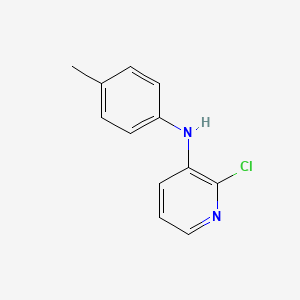

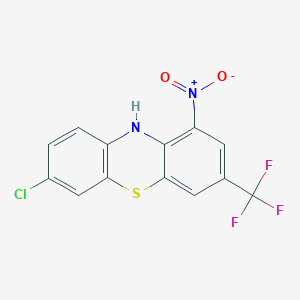
![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
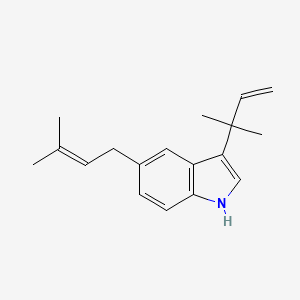
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)

